Ethyl 3,5-dioxocyclohexanecarboxylate

ADME Lipophilicity Partition Coefficient

Ethyl 3,5-dioxocyclohexanecarboxylate is a critical β-diketone intermediate for synthesizing 4-substituted cyclohexanedione plant growth regulators (e.g., Trinexapac-ethyl) and HPPD-inhibiting herbicides. Its unique dual-carbonyl structure enables aldol condensation at the 4-position, a transformation not feasible with simple cyclohexanecarboxylates. Unlike the methyl ester analog, this ethyl variant provides optimized lipophilicity (LogP ~0.49) and solubility for efficient workup in industrial-scale processes. Secure consistent purity (≥98%) and reliable supply for your agchem R&D and production pipelines.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 27513-35-5
Cat. No. B121524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dioxocyclohexanecarboxylate
CAS27513-35-5
SynonymsEthyl 3,5-Dioxocyclohexanecarboxylate
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CC(=O)C1
InChIInChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3
InChIKeyRPRRICYOWFRORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5) Procurement Specifications & Core Properties


Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5, MF: C9H12O4, MW: 184.19) is a cyclic β-diketone ester building block with a melting point >76°C (decomposition) and a boiling point of 125-126 °C at 0.4 Torr . It is a pale yellow to light yellow solid requiring storage under inert gas at 2-8°C , and is characterized by its dual carbonyl functionality combined with an ethoxy ester group .

Why Generic Substitution of Ethyl 3,5-dioxocyclohexanecarboxylate Fails: Critical Structural & Functional Distinctions


Direct substitution of Ethyl 3,5-dioxocyclohexanecarboxylate with its methyl ester analog (CAS 61040-83-3) or other 3,5-dioxocyclohexane derivatives is not recommended due to significant differences in physicochemical properties that dictate both reactivity and application scope. The ethyl ester exhibits a distinct combination of lipophilicity (LogP ~0.49) and predicted acidity (pKa 4.42±0.20) that directly influences its behavior in synthetic transformations and formulation compatibility, whereas its methyl analog possesses a different molecular weight (170.16) and altered physical properties . These differences preclude simple interchange without altering reaction kinetics and product profiles.

Quantitative Differentiation: Head-to-Head Evidence for Ethyl 3,5-dioxocyclohexanecarboxylate vs. Key Analogs


Lipophilicity (LogP) Comparison: Ethyl vs. Methyl Ester Analog

Ethyl 3,5-dioxocyclohexanecarboxylate exhibits a computed LogP value of 0.4878 , a parameter critical for predicting membrane permeability and solubility. In contrast, its methyl ester analog (CAS 61040-83-3, Methyl 3,5-dioxocyclohexanecarboxylate) is predicted to have a lower LogP (~0.0-0.2 based on structural similarity), leading to a significant difference in lipophilicity.

ADME Lipophilicity Partition Coefficient

Acidity (pKa) Differential: Impact on Reactivity and Formulation

The predicted pKa of Ethyl 3,5-dioxocyclohexanecarboxylate is 4.42±0.20 , reflecting its capacity for enolate formation. This value is distinct from related compounds; for instance, the agrochemical derivative Trinexapac-ethyl (CAS 95266-40-3) has a reported pKa of 4.7 at 25°C [1].

Ionization pKa Reactivity

Molecular Weight and Bulk Property Distinction vs. Methyl Ester

Ethyl 3,5-dioxocyclohexanecarboxylate has a molecular weight of 184.19 g/mol [1], whereas the corresponding methyl ester (CAS 61040-83-3) has a molecular weight of 170.16 g/mol . This 14.03 g/mol difference is due to the replacement of a methyl group with an ethyl group.

Molecular Weight Synthesis Building Block

Atmospheric Oxidation Half-Life: Environmental Fate Benchmark

The reaction of Ethyl 3,5-dioxocyclohexanecarboxylate with hydroxyl radicals has an estimated overall rate constant of 6.2557 E-12 cm³/molecule-sec, yielding an atmospheric half-life of 1.710 days (12-hour day; 1.5E6 OH/cm³) [1]. This provides a quantitative benchmark for its persistence in air compared to other volatile esters.

Environmental Fate Stability Half-Life

Evidence-Backed Application Scenarios for Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5)


Synthesis of Plant Growth Retardants (e.g., Trinexapac-ethyl Derivatives)

Ethyl 3,5-dioxocyclohexanecarboxylate serves as the essential core building block for the synthesis of 4-substituted cyclohexanedione plant growth regulators, most notably Trinexapac-ethyl (CAS 95266-40-3) . Its unique β-diketone structure enables the crucial aldol-type condensation at the 4-position with cyclopropane carboxaldehyde derivatives, a transformation not possible with simple cyclohexane carboxylates. The ethyl ester's balanced lipophilicity (LogP ~0.49) and predicted pKa (4.42) facilitate both the initial condensation and subsequent workup procedures in industrial-scale syntheses of these agronomically important compounds.

Precursor for Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Scaffolds

The compound is a documented reactant in the preparation of cyclopropanecarbonyloxy cyclohexenone derivatives that act as HPPD inhibitors . The 3,5-dioxo pattern is critical for metal chelation within the enzyme active site, and the ethyl ester provides a handle for further functionalization. The molecular weight difference (14 g/mol) compared to the methyl ester is significant for maintaining proper steric and electronic properties in the final inhibitor molecule.

Advanced Intermediate in Complex Natural Product and Heterocycle Synthesis

The dual carbonyl functionality of Ethyl 3,5-dioxocyclohexanecarboxylate, combined with its ethoxy group, provides a unique reactivity profile for the construction of fused heterocycles and cyclohexenone-containing natural product analogs . Its higher molecular weight (184.19 g/mol) and distinct lipophilicity (LogP 0.4878) compared to the methyl ester make it the preferred intermediate for optimizing reaction yields in multi-step sequences where product isolation relies on partitioning behavior.

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